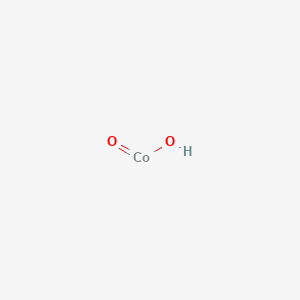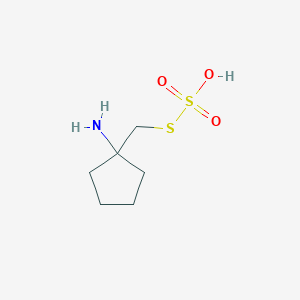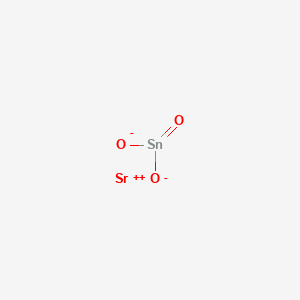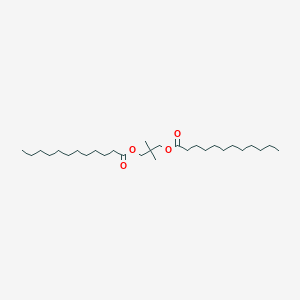
Cobalt hydroxide oxide
Vue d'ensemble
Description
Cobalt hydroxide oxide, also known as Cobalt (II) hydroxide, is an inorganic compound with the formula Co(OH)2 . It consists of divalent cobalt cations Co2+ and hydroxide anions OH− . The pure compound, often called the “beta form” (β-Co(OH)2), is a pink solid insoluble in water . The transformation process of cobalt hydroxide (Co(OH)2) to cobalt oxides (Co3O4/CoOOH) in aqueous solution has been studied .
Synthesis Analysis
Cobalt hydroxide can be synthesized through various methods. One study investigated the transformation process of cobalt hydroxide (Co(OH)2) to cobalt oxides (Co3O4/CoOOH) in aqueous solution in the temperature range of 50–90 °C . The OH−:Co2+ ratio and aging time influenced the transformation process from Co(OH)2 to final products . Another study discussed the synthesis of cobalt hydroxides through chemical and electrochemical methods .
Molecular Structure Analysis
The crystal structure of α-Co(OH)2 and its transformations to other cobalt hydroxides have been fully investigated . The α-Co(OH)2 structure comprised a layered structure with anion intercalation . The pure (β) form of cobalt (II) hydroxide has the brucite crystal structure .
Chemical Reactions Analysis
Cobalt (II) hydroxide decomposes to cobalt (II) oxide at 168 °C under vacuum and is oxidized by air . The thermal decomposition product in air above 300 °C is Co3O4 . Like iron (II) hydroxide, cobalt (II) hydroxide is a basic hydroxide, and reacts with acids to form cobalt (II) salts .
Physical And Chemical Properties Analysis
Cobalt (II) Hydroxide is an inorganic compound that forms a grayish-blue precipitate when cobalt salts react with alkali . As an amphoteric hydroxide, Co(OH)2 has the potential to react as a base as well as an acid . It presents in a solid-state at room temperature and possesses a high melting point .
Applications De Recherche Scientifique
Electrode Material for Supercapacitors : Cobalt hydroxide is noted for its high capacitance and long cyclability as an electrode material in supercapacitors. Its specific capacitance and cycling life involve modifications in electrode morphology, emphasizing its potential for future material design in supercapacitors, batteries, and hybrid devices (T. Deng et al., 2017).
Cobalt Oxide Formation : Cobalt hydroxide oxide is involved in the transformation process from cobalt hydroxide to cobalt oxide. This process has implications for electrochemical properties and applications in energy storage (J. Myoung et al., 2002).
Capacitance Studies : Research has focused on the capacitance of cobalt oxide films formed from cobalt hydroxide, highlighting their potential as electrodes in energy storage devices (V. Srinivasan & J. Weidner, 2002).
Precipitation Process Study : Cobalt hydroxide oxide is also studied for its precipitation process, which is crucial for applications in pigment production, adsorption, catalysis, and various other fields (L. Frolova, 2020).
Electro-catalytic Oxidation : Cobalt hydroxide modified electrodes have been used in the electro-catalytic oxidation of methanol, indicating potential applications in fuel cells and other electrochemical systems (M. Jafarian et al., 2003).
Synthesis and Characterization : The synthesis and characterization of cobalt hydroxide, cobalt oxyhydroxide, and cobalt oxide nanomaterials have implications for applications in various nanotechnologies (J. Yang et al., 2010).
Electrocatalytic Activity : Cobalt oxide/hydroxide nanoarchitectures demonstrate significant electrocatalytic activity, offering potential for technological applications like sensors and batteries (Yao Zhou et al., 2017).
Decomposition of Ozone and p-Chloronitrobenzene : Cobalt hydroxide has been used as a catalyst in the decomposition of ozone and certain organic compounds in water, indicating its utility in environmental applications (Zhenzhen Xu et al., 2009).
Pseudocapacitive Performance : Amorphous cobalt hydroxide has shown superior electrochemical properties as a supercapacitor electrode material, highlighting its potential in energy storage applications (H. Li et al., 2014).
Safety And Hazards
Cobalt (II) hydroxide is considered hazardous . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer and may damage fertility or the unborn child .
Orientations Futures
Various phases included in transition metal oxides can be selectively implemented according to temperature range control . The layered Co(OH)2 phase passes through hexagonal CoO and cubic CoO phases to finally become Co nanoparticles, but when the temperature is dropped in the hexagonal phase, spinel Co3O4 is formed .
Propriétés
IUPAC Name |
hydroxy(oxo)cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHSXQSAISCVNN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Co]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065171 | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt hydroxide oxide | |
CAS RN |
12016-80-7 | |
| Record name | Cobalt oxyhydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCoO2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)











